molecular formula C17H33IO2 B14637763 2-[(12-Iodododecyl)oxy]oxane CAS No. 55833-20-0

2-[(12-Iodododecyl)oxy]oxane

Cat. No.: B14637763
CAS No.: 55833-20-0
M. Wt: 396.3 g/mol
InChI Key: JGALVYNWOOPRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(12-Iodododecyl)oxy]oxane is an organic compound characterized by a six-membered oxane ring with a 12-iodododecyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12-Iodododecyl)oxy]oxane typically involves the reaction of 12-iodododecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the alcohol to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(12-Iodododecyl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(12-Iodododecyl)oxy]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(12-Iodododecyl)oxy]oxane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxane ring provides structural stability and can act as a scaffold for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(12-Iodododecyl)oxy]oxane is unique due to the presence of the long iodododecyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or structural features .

Properties

CAS No.

55833-20-0

Molecular Formula

C17H33IO2

Molecular Weight

396.3 g/mol

IUPAC Name

2-(12-iodododecoxy)oxane

InChI

InChI=1S/C17H33IO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2

InChI Key

JGALVYNWOOPRQR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.